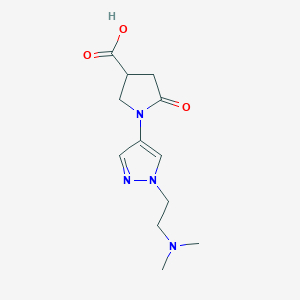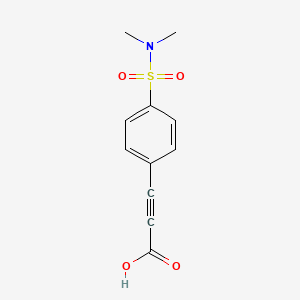
3-(4-(N,N-Dimethylsulfamoyl)phenyl)propiolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(N,N-Dimethylsulfamoyl)phenyl)propiolic acid is an organic compound with a unique structure that includes a propiolic acid moiety and a dimethylsulfamoylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(N,N-Dimethylsulfamoyl)phenyl)propiolic acid typically involves the reaction of 4-(N,N-Dimethylsulfamoyl)phenylboronic acid with propiolic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
化学反应分析
Types of Reactions
3-(4-(N,N-Dimethylsulfamoyl)phenyl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpropiolic acids.
科学研究应用
3-(4-(N,N-Dimethylsulfamoyl)phenyl)propiolic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of 3-(4-(N,N-Dimethylsulfamoyl)phenyl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .
相似化合物的比较
Similar Compounds
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(N-Cyclopropylaminocarbonyl)phenylboronic acid
- 4-(tert-Butoxycarbonyl-N-methylamino)phenylboronic acid
Uniqueness
3-(4-(N,N-Dimethylsulfamoyl)phenyl)propiolic acid is unique due to its propiolic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the dimethylsulfamoyl group also enhances its solubility and stability, making it a valuable compound for various applications .
属性
分子式 |
C11H11NO4S |
|---|---|
分子量 |
253.28 g/mol |
IUPAC 名称 |
3-[4-(dimethylsulfamoyl)phenyl]prop-2-ynoic acid |
InChI |
InChI=1S/C11H11NO4S/c1-12(2)17(15,16)10-6-3-9(4-7-10)5-8-11(13)14/h3-4,6-7H,1-2H3,(H,13,14) |
InChI 键 |
VSWVUSUOLHODAA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


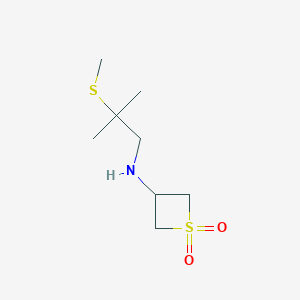
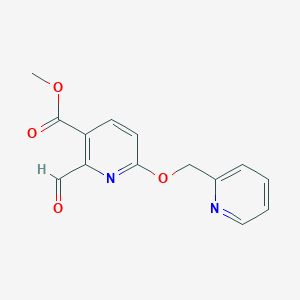
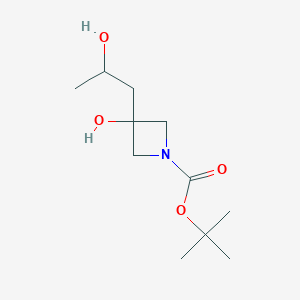
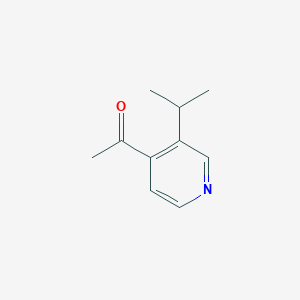
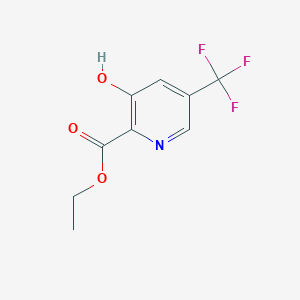
![(R)-2-Azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13008583.png)
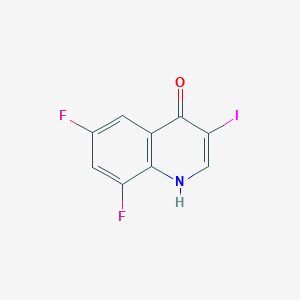
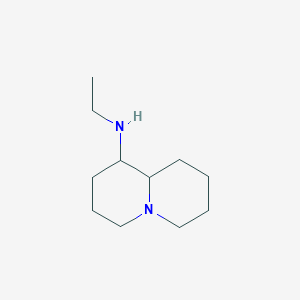
![1-([1,1'-Biphenyl]-4-yloxy)cyclopropanecarboxylic acid](/img/structure/B13008596.png)
![tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13008602.png)
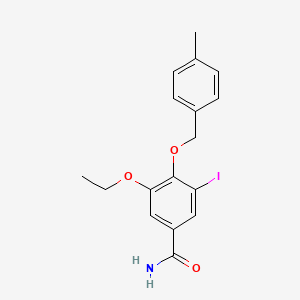
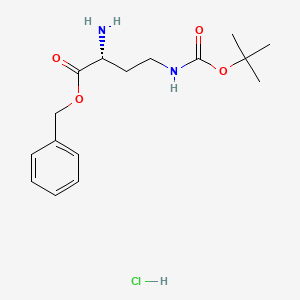
![(3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine](/img/structure/B13008625.png)
